molecular formula C5H7N5O2 B565566 N-(2-Hydroxyethenyl)ammeline, Dihydrochloride CAS No. 78098-50-7

N-(2-Hydroxyethenyl)ammeline, Dihydrochloride

Cat. No. B565566
CAS RN: 78098-50-7
M. Wt: 169.144
InChI Key: PZKMYFKPCOZSLE-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Hydroxyethenyl)ammeline, dihydrochloride is a chemical compound that has been studied for its potential use in scientific research. This compound is a derivative of ammeline, which is a naturally occurring compound found in plants. N-(2-Hydroxyethenyl)ammeline, dihydrochloride has been synthesized in the laboratory and has been used in various research studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications.

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethenyl)ammeline, dihydrochloride is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells and inducing apoptosis, or cell death, in these cells.
Biochemical and Physiological Effects:
Studies have shown that N-(2-Hydroxyethenyl)ammeline, dihydrochloride has a number of biochemical and physiological effects. These include the inhibition of cell growth, the induction of apoptosis, and the inhibition of angiogenesis, or the growth of new blood vessels. Additionally, this compound has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-Hydroxyethenyl)ammeline, dihydrochloride in lab experiments is that it is a stable compound that can be easily synthesized and purified. Additionally, this compound has been shown to be effective in inhibiting cell growth and inducing apoptosis in cancer cells. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are a number of future directions for research involving N-(2-Hydroxyethenyl)ammeline, dihydrochloride. One area of research is in the development of new cancer treatments. Studies have shown that this compound has anti-cancer properties and may be useful in the development of new cancer drugs. Additionally, this compound may be useful in the treatment of inflammatory diseases, such as rheumatoid arthritis. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in scientific research.

Synthesis Methods

N-(2-Hydroxyethenyl)ammeline, dihydrochloride can be synthesized in the laboratory by reacting ammeline with ethylene oxide and hydrochloric acid. The reaction produces a white crystalline powder that can be purified and used in research studies.

Scientific Research Applications

N-(2-Hydroxyethenyl)ammeline, dihydrochloride has been used in various scientific research studies to investigate its potential applications. One area of research has been in the development of new drugs for the treatment of cancer. Studies have shown that this compound has anti-cancer properties and may be useful in the development of new cancer treatments.

properties

IUPAC Name

6-amino-4-[[(E)-2-hydroxyethenyl]amino]-1H-1,3,5-triazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N5O2/c6-3-8-4(7-1-2-11)10-5(12)9-3/h1-2,11H,(H4,6,7,8,9,10,12)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZKMYFKPCOZSLE-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CO)NC1=NC(=O)NC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/O)\NC1=NC(=O)NC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Hydroxyethenyl)ammeline, Dihydrochloride

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